Brethaire, the brand name for terbutaline sulfate, is a synthetic medication primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective beta-2 adrenergic agonist, stimulating beta-2 receptors in the bronchial smooth muscle to induce relaxation and dilation of the airways. Terbutaline was first synthesized in 1966 and has since been widely used in clinical settings for its efficacy in alleviating respiratory distress due to bronchoconstriction .
Terbutaline is derived from the class of compounds known as sympathomimetic amines. It is synthesized through a multi-step chemical process involving various organic reactions. The primary source of information on its synthesis and properties includes scientific literature, patents, and chemical databases such as PubChem and DrugBank .
Terbutaline is classified as:
The synthesis of terbutaline involves several key steps:
In industrial production, the synthesis is optimized for higher yields and purity. Key parameters such as temperature, pressure, and pH are tightly controlled to ensure consistent product quality. The process may also involve purification steps such as crystallization or chromatography to remove impurities .
The molecular formula for terbutaline is with a molecular weight of approximately 225.28 g/mol. Its structure features a phenolic moiety with hydroxyl groups and a tert-butylamino side chain.
Terbutaline primarily undergoes reactions characteristic of beta-adrenergic agonists, including:
The metabolism of terbutaline involves its conversion into inactive metabolites that are excreted via urine. Understanding these pathways is crucial for assessing its pharmacological effects and potential side effects .
Terbutaline exerts its effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of smooth muscle and bronchodilation.
Brethaire is primarily used in clinical settings for:
Terbutaline was patented in 1966 by Draco Pharmaceuticals (later AstraZeneca) through a four-step synthesis starting from 3,5-dibenzyloxyacetophenone [1] [2]:
Early methods faced limitations: bromination used hazardous liquid bromine (yield: ~80%), and alkylation required excess amine. Optimization in the 2000s significantly improved efficiency:
These refinements elevated the total synthesis yield to 62.4% with HPLC purity >99.9%, enabling industrial-scale production [4].
Table 2: Evolution of Terbutaline Sulfate Synthesis
Step | Traditional Method (1960s) | Optimized Method (2000s) | Yield Impact |
---|---|---|---|
Bromination | Br₂/CuBr₂, toxic reagents | (C₄H₉)₄N⁺Br₃⁻, THF/MeOH solvents | 80% → 99.1% |
Alkylation | Excess tert-butylamine | Benzyl tert-butylamine (1:3 ratio) | ~50% → 69.9% |
Debenzylation | Pd/C, high-pressure H₂ | Raney Ni (15 wt%), 1.0 MPa H₂, 40°C | 75% → 90.2% |
Total Yield | ~40% | 62.4% |
Terbutaline’s design emerged from systematic modifications of catecholamine scaffolds to enhance β₂-selectivity and metabolic stability:
Table 3: Structural Comparison of β₂-Agonists
Feature | Isoproterenol (1st Gen) | Terbutaline (2nd Gen) | Functional Impact |
---|---|---|---|
Aromatic Substitution | 3,4-Dihydroxy (catechol) | 3,5-Dihydroxy (resorcinol) | Resists COMT metabolism |
Amino Group | Isopropyl (-CH(CH₃)₂) | tert-Butyl (-C(CH₃)₃) | Enhances β₂-selectivity |
Chirality | Racemic | Racemic | No enantiomeric optimization |
Metabolic Stability | Low (t₁/₂: 2 min) | High (t₁/₂: 11–16 hrs) | Enables oral dosing |
Terbutaline sulfate’s approval history reflects evolving risk-benefit analyses across jurisdictions:
Table 4: Key Regulatory Milestones
Year | Agency/Region | Milestone | Impact |
---|---|---|---|
1966 | Global | Compound patented by Draco Pharmaceuticals | Basis for commercial development |
1974 | US FDA | Approved for asthma (oral/inhaled) | Market entry as Brethaire/Brethine |
1984 | Multiple | Off-label tocolytic use expands | Widespread unapproved application |
2011 | US FDA | Black box warning: contraindicated for prolonged tocolysis | Restricted obstetric use |
2021 | WHO | Added to Essential Medicines List (Core) | Affirmed global accessibility for asthma |
Comprehensive Compound Nomenclature
Table 5: Terbutaline Sulfate Nomenclature
Designation Type | Names |
---|---|
Chemical IUPAC | Bis(5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol) sulfate |
Synonyms | Terbutaline hemisulfate; Terbutaline sulfate (2:1 salt) |
Brand Names | Brethaire (US); Bricanyl (EU/Canada); Brethine (US); Terbasmin (Italy) |
Registry Numbers | CAS: 23031-32-5; UNII: 576PU70Y8E; EINECS: 245-386-3 |
Molecular Formula | C₁₂H₁₉NO₃ (free base); C₂₄H₄₀N₂O₁₀S (sulfate salt) |
Note: Brethaire specifically refers to the inhalable formulation of terbutaline sulfate.
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2